3,5-Dihydro-1H-thieno[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
63156-10-5 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
3,5-dihydro-1H-thieno[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h1-2,7H,3-4H2 |
InChI Key |
PACRFWGPIBIQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CNC=C2CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dihydro 1h Thieno 3,4 C Pyrrole and Its Derivatives
Synthesis of the Core 3,5-Dihydro-1H-thieno[3,4-c]pyrrole Ring System
The construction of the fused bicyclic thieno[3,4-c]pyrrole system relies on strategic bond formations that build the pyrrole (B145914) ring onto a pre-existing thiophene (B33073) or vice versa. Methodologies range from classical cyclization reactions to modern multicomponent strategies.
The synthesis of the parent 4H-thieno[3,4-c]pyrrole has been achieved through an intramolecular 1,3-dipolar cycloaddition pathway. rsc.orgresearchgate.net This strategy begins with a suitably functionalized azide (B81097) precursor, which undergoes an intramolecular cycloaddition to form a transient dihydrotriazole (B8588859) intermediate. rsc.orgresearchgate.net This intermediate is then subjected to an acid-catalyzed 1,3-dipolar cycloreversion, leading to the expulsion of nitrogen gas and the formation of the aromatic 4H-thieno[3,4-c]pyrrole ring system. rsc.orgresearchgate.net
Another powerful ring-closure strategy involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles. For instance, the reaction between an azomethine ylide, generated from the condensation of an α-amino acid methyl ester and 2-nitrobenzaldehyde, and a maleimide (B117702) derivative leads to the formation of a hexahydropyrrolo[3,4-c]pyrrole core. rsc.org While this produces a saturated version of the target system, it represents a robust method for assembling the fundamental bicyclic framework, which can be further modified. rsc.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all starting materials, are highly valued for their synthetic efficiency and atom economy. rsc.orgrsc.org While specific MCRs for the direct synthesis of the this compound core are not extensively documented, the principles of MCRs have been successfully applied to synthesize isomeric and related fused pyrrole systems, demonstrating their potential. rsc.orgrsc.orgresearchgate.netcapes.gov.br
For example, the synthesis of the isomeric 1,4-dihydro-pyrrolo[3,2-b]pyrrole system can be achieved via an MCR using niobium pentachloride (NbCl5) as a catalyst. scielo.bracs.org This reaction combines anilines, aldehydes, and diacetyl to construct the fused pyrrole heterocycle in high yields. scielo.bracs.org The success of such strategies for related isomers underscores the potential for developing novel MCRs tailored for the thieno[3,4-c]pyrrole scaffold.
| MCR for Pyrrole Synthesis | Components | Catalyst | Product Type | Reference |
| Pyrrolo[3,2-b]pyrrole Synthesis | Anilines, Aldehydes, Diacetyl | Fe(ClO₄)₃·H₂O or NbCl₅ | Tetraarylpyrrolo[3,2-b]pyrroles | scielo.bracs.org |
| Tetrasubstituted Pyrrole Synthesis | Aldehydes, Amines, Nitroalkanes | Samarium Trichloride | Tetrasubstituted Pyrroles | researchgate.net |
| Pyrrole-3-carbonitrile Synthesis | Aldehydes, Amines, Malononitrile, β-ketoesters | None (in aqueous medium) | Highly-functionalized pyrroles | nih.gov |
Preparation of Key Oxidized Derivatives: this compound 2,2-Dioxides
The oxidation of the thiophene sulfur atom to a sulfone creates this compound 2,2-dioxides. These sulfones are valuable synthetic intermediates, particularly for Diels-Alder reactions. acs.org
The primary method for synthesizing this compound 2,2-dioxides involves the direct oxidation of the corresponding sulfide (B99878) precursor. acs.org This transformation is a standard procedure in sulfur chemistry, typically employing strong oxidizing agents. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate (B83412) are effective for converting the sulfide within the thienopyrrole ring system to the corresponding sulfone (2,2-dioxide). The choice of oxidant and reaction conditions can be tailored to accommodate other functional groups present in the molecule.
Achieving stereochemical control during the synthesis of sulfones, especially when forming quaternary stereocenters, presents a significant synthetic challenge. tdx.cat While general catalytic asymmetric methods for producing chiral sulfones exist, their application to the specific this compound 2,2-dioxide system is not widely reported. General strategies to induce stereoselectivity include the use of chiral substrates, chiral catalysts, or chiral auxiliaries. However, some modern synthetic methods can be hampered by issues such as racemization under the reaction conditions, highlighting the complexity and ongoing research in this area. tdx.cat
Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) Derivatives
Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an exceptionally important electron-accepting building block used in the synthesis of high-performance conjugated polymers and small molecules for organic electronics. rsc.orgresearchgate.netnih.gov
A common and convenient route to N-alkylated TPD derivatives begins with thiophene-3,4-dicarboxylic acid. squarespace.commdpi.com The synthesis involves a condensation reaction of the diacid with a primary amine, such as 2-ethylhexylamine, which imparts solubility to the final materials. This reaction is typically facilitated by first converting the dicarboxylic acid to a more reactive species, for example, by refluxing with acetic anhydride. squarespace.com
For creating polymers and more complex molecules, the TPD core is often functionalized. A key step is the bromination of the thiophene ring at the 1- and 3-positions using an electrophilic brominating agent like N-bromosuccinimide (NBS) in an acid mixture. squarespace.commdpi.com The resulting 1,3-dibromo-TPD is a versatile intermediate for subsequent cross-coupling reactions. squarespace.com Palladium-catalyzed reactions, such as Stille squarespace.com and Yamamoto nih.gov couplings, are then used to link the TPD unit with various donor moieties to construct donor-acceptor polymers. nih.govsquarespace.com More recently, direct C-H arylation has been explored as a more atom-economical and environmentally friendly method for polymerization. nih.gov
| Synthetic Step | Starting Material | Reagents and Conditions | Product | Reference |
| TPD Core Formation | Thiophene-3,4-dicarboxylic acid | 1. Acetic anhydride, reflux2. Primary amine (e.g., 2-ethylhexylamine), toluene, reflux | 5-Alkyl-thieno[3,4-c]pyrrole-4,6-dione | squarespace.com |
| Bromination | 5-Alkyl-thieno[3,4-c]pyrrole-4,6-dione | NBS, H₂SO₄/CF₃CO₂H | 1,3-Dibromo-5-alkyl-thieno[3,4-c]pyrrole-4,6-dione | squarespace.commdpi.com |
| Polymerization | 1,3-Dibromo-TPD + Stannylated comonomer | Pd(PPh₃)₄, DMF or Toluene, reflux | TPD-based conjugated polymer | squarespace.commdpi.com |
| Polymerization | TPD derivative | Pd(OAc)₂, K₂CO₃, Pivalic acid | TPD-based conjugated polymer (via C-H arylation) | nih.gov |
Condensation Reactions for Dione (B5365651) Formation
The formation of the thieno[3,4-c]pyrrole-4,6-dione (TPD) scaffold, a critical precursor, typically relies on condensation reactions. A common and effective method involves the reaction of thiophene-3,4-dicarboxylic acid with acetic anhydride, followed by reaction with an appropriate amine. squarespace.com This two-step process first generates the cyclic anhydride, which is then converted to the target imide (the TPD core) upon heating with an amine in a suitable solvent like toluene. squarespace.com For instance, the synthesis of the widely used 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione begins with this condensation approach. squarespace.com
The table below summarizes a typical condensation reaction for TPD synthesis.
| Reactants | Reagents/Conditions | Product | Reference |
| Thiophene-3,4-dicarboxylic acid | 1. Acetic Anhydride, 140 °C | 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | squarespace.com |
| 2. 2-Ethylhexylamine, Toluene, reflux |
Palladium-Catalyzed C-H Arylation for Functionalized TPDs
Palladium-catalyzed direct C-H arylation has emerged as a powerful and step-economical tool for synthesizing functionalized TPD-based molecules and polymers. rsc.orgpsu.edu This methodology avoids the need for pre-functionalized organometallic reagents, such as organotin or Grignard compounds, offering a greener and more direct route to π-conjugated systems. psu.edu The reaction typically involves coupling the C-H bonds at the 1- and 3-positions of the TPD core with various aryl halides. rsc.orgpsu.edu
Extensive studies have been conducted to optimize reaction conditions, including the screening of palladium catalysts, ligands, and bases. rsc.orgpsu.edu It has been demonstrated that a combination of a palladium(II) acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, in the presence of a base like potassium acetate (KOAc), effectively promotes the arylation. psu.edu Nonpolar solvents such as toluene, xylene, or dioxane have been found to be optimal for this transformation. psu.edu This method shows excellent functional group tolerance, allowing for the incorporation of esters, nitriles, ketones, and aldehydes into the final structure. rsc.orgpsu.edu
This direct C-H arylation has also been extended to polymerization, providing an environmentally friendly route to high-molecular-weight polymers based on TPD and other units like pyromellitic diimide for use in organic electronics. nih.gov
The following table presents optimized conditions for the Pd-catalyzed C-H arylation of a TPD core.
| TPD Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield | Reference |
| N-alkyl-TPD | Bromoarenes | Pd(OAc)₂ | PPh₃ | KOAc | Toluene | Moderate to Excellent | rsc.orgpsu.edu |
| N-alkyl-TPD | 4-Bromobenzonitrile | Pd(OAc)₂ | dppf | KOAc | Toluene | 85% | psu.edu |
| TPD derivatives | Aryl bromides | Pd(OAc)₂ | - | - | DMF | High (for polymers) | nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches in Thienopyrrole Synthesis
The synthesis of TPD derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Direct C-H arylation is a prime example of a greener synthetic route because it reduces the number of synthetic steps (improving step economy) and avoids the preparation and use of often toxic and unstable organometallic reagents. psu.edunih.gov This method provides an environmentally friendly and rapid pathway with minimal reaction steps for producing both small molecules and polymers. nih.govrsc.org
The choice of solvents and reagents is also critical for sustainable synthesis. Research into related diketopyrrolopyrrole (DPP) compounds, which share structural similarities with TPDs, has shown that replacing commonly used solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with more benign alternatives like acetonitrile (B52724) can lead to higher or similar yields with less toxic waste and lower reaction temperatures. rsc.org Such strategies, which may also eliminate the need for an inert atmosphere, are highly applicable to TPD synthesis, lowering the environmental impact and cost. rsc.org
Furthermore, the inherent design of TPD-based molecules as nonfused ring electron acceptors contributes to sustainability. These systems often require more straightforward and less complex synthetic procedures compared to fused-ring electron acceptors, making them more affordable and accessible for large-scale production. nih.gov
Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity
When comparing synthetic methodologies for TPDs, a trade-off often exists between traditional, robust methods and modern, more efficient catalytic approaches.
Palladium-Catalyzed C-H Arylation: This method offers superior efficiency in terms of step and atom economy for the functionalization of the TPD core. rsc.orgpsu.edu It allows for the direct coupling of the TPD heterocycle with a wide array of aryl halides, bypassing the pre-functionalization steps required in traditional cross-coupling reactions like Stille or Suzuki coupling. The selectivity of the C-H arylation is generally high for the α-positions of the thiophene ring. Yields can be excellent, with reports of up to 85% for specific couplings under optimized conditions. psu.edu
Stille vs. Direct C-H Arylation Polymerization: For creating TPD-based polymers, both Stille coupling and direct C-H arylation polymerization are used. Stille coupling, which involves reacting a stannylated monomer with a halogenated one, can produce well-controlled polymers with high molecular weights, leading to materials with excellent performance in devices like organic solar cells, achieving power conversion efficiencies over 9%. rsc.orgnih.gov However, it requires the synthesis of organotin compounds, which are toxic. Direct C-H arylation polymerization avoids these toxic reagents, making it a more environmentally friendly option. nih.govrsc.org While historically it could be challenging to achieve high molecular weights with this method, recent advancements have led to the synthesis of high-molecular-weight TPD-based polymers (43.0–174.7 K) with good performance characteristics. nih.gov
The choice of synthetic route ultimately depends on the target molecule's complexity, the desired scale of production, and the increasing importance of environmental and economic sustainability.
Chemical Reactivity and Mechanistic Studies of 3,5 Dihydro 1h Thieno 3,4 C Pyrrole and Its Analogs
Cycloaddition Reactions: Focus on Diels-Alder Chemistry
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been extensively explored with thieno[3,4-c]pyrrole derivatives. organic-chemistry.org The aromaticity of the pyrrole (B145914) ring can make it a less reactive diene; however, various strategies have been employed to facilitate these cycloadditions. researchgate.netthieme-connect.de
Intermolecular Diels-Alder Reactions with Dienophiles (e.g., Alkynes, Alkenes)
The parent 4H-thieno[3,4-c]pyrrole, generated in situ, readily undergoes Diels-Alder reactions with dienophiles such as N-phenylmaleimide. researchgate.netcapes.gov.br The reactivity of the thieno[3,4-c]pyrrole system can be enhanced by converting the thiophene (B33073) to its more reactive sulfoxide, which then participates in cycloadditions. nih.gov For instance, the reaction of 2,5-dimethylthiophene (B1293386) with maleimide (B117702) in the presence of m-chloroperoxybenzoic acid (m-CPBA) yields the endo cycloadduct. nih.gov
Pyrroles, in general, can be poor dienes in Diels-Alder reactions, often leading to Michael addition products instead. researchgate.net To favor cycloaddition, electron-withdrawing groups are often incorporated into the dienophile. organic-chemistry.org For example, the thermal reaction of N-protected pyrroles with ethyl 3-bromopropiolate has been shown to yield Diels-Alder adducts, albeit sometimes in competition with Michael addition. researchgate.net
Analogs such as 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (B3319587) also participate in cycloaddition reactions. nih.gov The reactivity of the diene can be modulated by substituents on the pyrrole nitrogen and the thiophene ring.
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 4H-Thieno[3,4-c]pyrrole | N-Phenylmaleimide | Trapping in situ | Cycloadduct | - | researchgate.netcapes.gov.br |
| 2,5-Dimethylthiophene | N-(p-tolyl)maleimide | m-CPBA, Toluene, 60 °C | endo-Adduct | - | nih.gov |
| N-Boc-pyrrole | Ethyl 3-bromopropiolate | 90 °C, neat | Regioisomeric cycloadducts | 39 | researchgate.net |
| N-Ts-pyrrole | Ethyl 3-bromopropiolate | 90 °C, neat | Regioisomeric cycloadducts | 14 | researchgate.net |
Intramolecular Diels-Alder Reactions for Polycyclic Frameworks
Intramolecular Diels-Alder (IMDA) reactions of thieno[3,4-c]pyrrole derivatives provide an efficient route to complex polycyclic frameworks. A notable example involves N-substituted 3,5-dihydro-1H-thieno[3,4-c]pyrrole S,S-dioxides bearing a terminal olefin substituent. These compounds undergo a facile IMDA reaction followed by spontaneous desulfonylation to afford tricyclic azanorbornane frameworks in good yields, even without activating groups on the dienophile. rsc.org
Mechanistic Elucidation of Cycloaddition Pathways
The mechanism of Diels-Alder reactions involving pyrrole-type dienes has been the subject of computational and experimental studies. researchgate.net The reaction can proceed through either a concerted or a stepwise pathway, and the regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) interactions. organic-chemistry.org For pyrroles, the endo transition state is often favored due to secondary orbital interactions, but the exo product can also be formed, sometimes as the major product under thermodynamic control. organic-chemistry.orgnih.gov
In the case of the IMDA reaction of this compound S,S-dioxides, the reaction proceeds through a concerted transition state. rsc.org The subsequent spontaneous extrusion of sulfur dioxide drives the reaction towards the formation of the stable tricyclic product.
Functional Group Interconversions and Derivatization Strategies on the Thienopyrrole Scaffold
The thieno[3,4-c]pyrrole scaffold allows for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a wide range of analogs with tailored properties. organic-chemistry.orgsolubilityofthings.com These modifications are crucial for tuning the electronic and physical properties of the resulting molecules for applications in organic electronics and medicinal chemistry. scilit.comrsc.orgnih.gov
Derivatization often begins with the synthesis of the core thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) unit. rsc.orgsquarespace.com This is typically achieved through the condensation of thiophene-3,4-dicarboxylic acid with an amine. squarespace.com The nitrogen atom of the pyrrole ring can be readily alkylated or arylated. nih.gov For instance, methylation of a chromeno[3,4-c]pyrrole derivative has been achieved using a suitable methylating agent, and N-arylation has been accomplished via the Chan-Evans-Lahm coupling with phenylboronic acid. nih.gov
The thiophene ring can also be functionalized. For example, bromination of the TPD core can be carried out using N-bromosuccinimide (NBS) in a mixture of sulfuric acid and trifluoroacetic acid. squarespace.com These brominated intermediates can then be used in cross-coupling reactions, such as Stille coupling, to introduce various aryl or heteroaryl groups. nih.govsquarespace.com
Electrophilic and Nucleophilic Transformations on the Thienopyrrole Core
The electron-rich nature of the thiophene and pyrrole rings makes the thieno[3,4-c]pyrrole scaffold susceptible to electrophilic substitution reactions. As mentioned, bromination is a common electrophilic halogenation reaction. squarespace.com Nitration of thiophenes is also a well-established transformation. mdpi.com
Conversely, the introduction of electron-withdrawing groups, such as the dione (B5365651) functionality in TPD, can render the aromatic rings susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r) of a nitro group on a thiophene ring with thiolates has been used to construct thieno[3,2-b]thiophenes, a reaction that could potentially be applied to thieno[3,4-c]pyrrole systems. mdpi.com
The reactivity of the carbonyl groups in TPD derivatives allows for further transformations. For example, they can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. squarespace.com
Oxidation and Reduction Chemistry beyond Sulfone Formation
While the oxidation of the sulfur atom to a sulfone is a key step in some intramolecular Diels-Alder strategies, other oxidation and reduction reactions are also important. rsc.org The pyrrole ring can be susceptible to oxidation, which can sometimes be a competing pathway in reactions. thieme-connect.de
Reduction of the dione functionality in TPD derivatives can also be performed, although this is less commonly reported in the context of the parent this compound. The specific conditions for such reductions would need to be carefully chosen to avoid over-reduction of the heterocyclic core.
Rearrangement Reactions and Structural Reorganizations
The structural dynamics of the thieno[3,4-c]pyrrole system are most evident in reactions that involve the generation of transient, non-aromatic intermediates which subsequently rearrange or are trapped. These processes include cycloreversions to form reactive ylides and cyclization reactions that build new ring systems onto the core structure.
The parent 4H-thieno[3,4-c]pyrrole is a highly reactive, non-aromatic species that can be generated in situ through the acid-catalyzed 1,3-dipolar cycloreversion of a more stable thienopyrrolotriazole precursor. This reaction represents a significant structural reorganization where the triazole ring is cleaved to release nitrogen gas, yielding the transient thienopyrrole. This intermediate is not typically isolated but is instead trapped by a suitable dipolarophile.
The generated 4H-thieno[3,4-c]pyrrole exists in equilibrium with its valence tautomer, an azomethine ylide. This ylide is a 1,3-dipole that readily undergoes cycloaddition reactions with dienophiles like N-phenylmaleimide. This trapping mechanism provides stable cycloadducts, confirming the transient existence of the thieno[3,4-c]pyrrole intermediate. The reaction of N-benzylazomethine ylides, produced from the reaction of specific halides with benzylamine, can also be trapped with N-phenylmaleimide to yield similar cycloadducts.
Table 1: Generation and Trapping of Reactive Thieno[3,4-c]pyrrole Intermediates
A significant structural reorganization involving the thieno[3,4-c]pyrrole scaffold is the Pictet-Spengler reaction. wikipedia.orgyoutube.comaalto.fi This reaction facilitates the synthesis of complex fused heterocyclic systems, such as thieno[3,4-c]isoquinolines. The process involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgyoutube.com In this context, a suitably substituted 3-amino-4-arylthiophene derivative serves as the key precursor.
The reaction between methyl 3-amino-4-(3,4-dimethoxyphenyl)-2-carboxylate and various functionalized benzaldehydes or heterocyclic aldehydes under Pictet-Spengler conditions leads to the formation of the corresponding thieno[3,4-c]isoquinoline derivatives in good yields. This transformation is a powerful method for constructing polycyclic frameworks that incorporate the thieno[3,4-c]pyrrole moiety, representing a major structural reorganization from a simple substituted thiophene to a complex, fused ring system.
Table 2: Synthesis of Thieno[3,4-c]isoquinolines via Pictet-Spengler Reaction
Advanced Spectroscopic and Structural Elucidation of Thienopyrrole Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational preferences of thienopyrrole derivatives. Both solution-state and solid-state NMR techniques offer valuable information.
In solution, ¹H and ¹³C NMR spectra provide initial confirmation of the molecular structure. For instance, in certain 3,4-dihydroisoquinolines, which share structural similarities with thienopyrrole systems, anomalous ¹H NMR spectra with significant line broadening have been observed in specific solvents, indicating complex dynamic equilibria. ias.ac.in The chemical shifts and coupling constants in ¹H NMR can reveal the relative orientation of protons, which is crucial for assigning stereochemistry. For example, the magnitude of the vicinal coupling constant (³J) can indicate the dihedral angle between adjacent protons, helping to deduce the preferred conformation in solution. In some cases, the absence of expected signals in the ¹H NMR spectrum can point towards the existence of dynamic processes or specific molecular conformations. ias.ac.in
Solid-state NMR (ssNMR) spectroscopy is particularly powerful for characterizing the three-dimensional structure of molecules in their crystalline form. nih.govresearchgate.net By comparing experimental ¹³C tensor principal values with those computed ab initio for different possible stereoisomers, the relative stereochemistry can be established with high statistical confidence. nih.govscilit.comresearchgate.net This method has been successfully applied to determine the stereochemistry and simultaneously verify the molecular conformation of complex organic molecules. nih.govscilit.comresearchgate.net Furthermore, ssNMR is sensitive to intermolecular interactions such as hydrogen bonding, which can influence the molecular conformation in the solid state. researchgate.net The differences in chemical shifts between the solid-state and solution-state NMR spectra can provide insights into the effects of crystal packing on the molecular structure. researchgate.net
Key Research Findings from NMR Spectroscopy:
Stereochemical Determination: Solid-state NMR, by comparing experimental and computed ¹³C tensor values, can unambiguously determine the relative stereochemistry of chiral centers. nih.govscilit.comresearchgate.net
Conformational Analysis: Both solution and solid-state NMR can elucidate the preferred molecular conformation, including the orientation of substituent groups. nih.govresearchgate.net
Dynamic Processes: Anomalous NMR spectra, such as line broadening, can indicate the presence of dynamic equilibria or conformational exchange processes. ias.ac.in
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique has been instrumental in elucidating the solid-state structure of various thienopyrrole derivatives and understanding the nature of their intermolecular interactions. nih.govmdpi.com
The analysis of crystal structures also provides valuable information on intermolecular interactions such as π–π stacking. For example, in some thienopyrrole derivatives, offset stacks with specific centroid-centroid distances between adjacent rings have been observed. nih.gov The study of these interactions is vital for understanding the material properties of these compounds, particularly in the context of organic electronics where charge transport is highly dependent on molecular packing. researchgate.net In more complex systems, X-ray crystallography has been used to characterize the crystal structure of fused thieno[3,2-b]pyrrol-3(3aH)-ones. sci-hub.se
Key Data from X-ray Crystallography Studies:
| Compound/System | Key Structural Features | Intermolecular Interactions |
| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | Essentially planar molecule. nih.gov | N—H⋯O hydrogen bonds forming ribbons, offset π–π stacking. nih.gov |
| 4H-thieno[3,4-c]pyrrole adduct with N-phenylmaleimide | Confirmed structure of the parent ring system. researchgate.net | Not detailed in the provided search results. |
| Fused 4,6a-dihydro-2H-thieno[3,2-b]pyrrol-3(3aH)-one | Detailed bond lengths and angles determined. sci-hub.se | Not detailed in the provided search results. |
Vibrational Spectroscopy (IR and Raman) for Bonding and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment and providing a unique "molecular fingerprint" of thienopyrrole systems. mdpi.comnih.govsemanticscholar.orgugent.benih.gov These methods are sensitive to the structural and conformational changes at the molecular level. mdpi.comnih.gov
IR spectroscopy is particularly useful for identifying characteristic functional groups. For example, the IR spectrum of a pyrrole (B145914) derivative showed absorption bands corresponding to the N-H group in the pyrrole ring, the C=O group of an amide, and the C-S-C group. researchgate.net In studies of thieno[3,2-b]pyrrolones, IR spectroscopy has been used to distinguish between keto and enol tautomers. sci-hub.se
Raman spectroscopy complements IR spectroscopy and is especially valuable for studying the vibrational modes of the carbon backbone and conjugated systems. In the study of thieno[3,4-c]pyrrole-4,6-dione (B1257111) oligothiophenes, Raman spectroscopy was used to analyze the structural properties in their neutral states. nih.gov
Both IR and Raman spectroscopy provide a characteristic pattern of vibrational bands that is unique to a specific molecule, acting as a fingerprint for its identification. mdpi.comnih.govsemanticscholar.orgugent.benih.gov This fingerprinting capability is crucial for quality control and for tracking chemical modifications.
Characteristic Vibrational Frequencies:
| Functional Group / Moiety | Technique | Typical Wavenumber Range (cm⁻¹) | Reference |
| N-H stretch (pyrrole) | IR | ~3350 | researchgate.net |
| C=O stretch (amide) | IR | ~1680 | researchgate.net |
| C-S-C stretch | IR | ~619 | researchgate.net |
| C=O stretch (thieno[3,2-b]pyrrol-3(4H)-one) | ¹³C NMR Chemical Shift | 187.0 ppm | sci-hub.se |
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole and its derivatives, as well as for elucidating their structure through the analysis of fragmentation patterns. electronicsandbooks.com Various ionization techniques, such as electron impact (EI) and electrospray ionization (ESI), are employed, often coupled with tandem mass spectrometry (MS/MS or MSⁿ) for more detailed structural information. nih.govwvu.edunih.gov
The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature and position of substituents. nih.gov Common fragmentation mechanisms for 2-substituted pyrroles have been proposed based on ion trap and quadrupole time-of-flight mass spectrometry data. nih.gov For instance, the loss of small neutral molecules like water, alcohols, or carbon monoxide are common fragmentation pathways. nih.govnih.gov In more complex systems, such as synthetic cathinones which can contain a pyrrolidine (B122466) ring, fragmentation is often initiated by cleavage adjacent to the nitrogen atom. wvu.eduwvu.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. electronicsandbooks.comsquarespace.commdpi.com This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. Isotopic analysis, observing the relative abundances of isotopic peaks, can further confirm the elemental composition, especially for compounds containing elements with distinct isotopic patterns like sulfur.
Common Fragmentation Pathways in Related Systems:
Loss of small neutral molecules: H₂O, CO, alcohols. nih.govnih.gov
α-cleavage: Cleavage of the bond adjacent to a heteroatom (e.g., nitrogen in the pyrrole ring). wvu.edu
Cleavage of substituent side-chains: The nature of the substituent strongly directs the fragmentation. nih.gov
Electronic Absorption and Emission Spectroscopy for Photophysical Insights and Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for investigating the photophysical properties of thienopyrrole systems, providing insights into their electronic structure and transitions. nih.govelectronicsandbooks.comsquarespace.com These properties are particularly important for applications in organic electronics, such as organic solar cells and thin-film transistors. rsc.orgnih.govnih.gov
The UV-Vis absorption spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. For thieno[3,4-c]pyrrole-4,6-dione (TPD)-based polymers, the absorption spectra typically show strong absorption in the visible region, with wide band gaps. rsc.orgnih.gov The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of donor and acceptor units within the molecule. squarespace.comnih.gov For example, TPD-based small molecules designed for organic solar cells exhibit strong absorption between 460-560 nm. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited state back to the ground state. The emission spectrum provides information about the energy of the lowest excited singlet state. The optical and structural properties of thieno[3,4-c]pyrrole-4,6-dione oligothiophenes have been analyzed using both absorption and emission spectroscopy. nih.gov
Photophysical Data for Thienopyrrole-based Systems:
| Compound System | Absorption Maxima (λ_max) | Key Photophysical Property | Application Context |
| Thieno[3,4-c]pyrrole-4,6-dione (TPD) polymers | ~700 nm (onset) | Wide band gap | Organic Solar Cells rsc.org |
| TPD-based small molecules | 460-560 nm | Strong absorption in the visible | Organic Solar Cells nih.gov |
| Thieno[3,2-b]pyrrol-3-ols | 291-320 nm | UV absorption | Structural Characterization sci-hub.se |
Advanced Hyphenated Techniques for Reaction Monitoring and Structural Correlation
Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for real-time reaction monitoring in the synthesis of thienopyrrole derivatives.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying components in a reaction mixture. These techniques are routinely used to confirm the identity of synthesized compounds and to assess their purity. wvu.edu For example, LC-ESI-MS/MS is commonly used in toxicological analysis to identify synthetic cathinone (B1664624) derivatives, which can have structures related to thienopyrroles. wvu.edu
The coupling of chromatographic techniques with spectroscopic detectors like a photodiode array (PDA) detector in LC-UV provides simultaneous separation and UV-Vis spectral data, which can aid in the identification of compounds and the elucidation of their electronic properties. These hyphenated techniques are essential for developing and optimizing synthetic routes to novel thienopyrrole-based materials.
Theoretical and Computational Chemistry of 3,5 Dihydro 1h Thieno 3,4 C Pyrrole and Derivatives
Electronic Structure Calculations (DFT, Ab Initio) for Ground and Excited States
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for exploring the electronic landscapes of molecules. These calculations provide deep insights into the ground and excited state properties of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole and its derivatives, which are fundamental to their application in electronic devices. nih.govacs.orgsquarespace.com
For instance, DFT has been employed to optimize the molecular structures of various derivatives. nih.govacs.orgsquarespace.com The choice of functional and basis set is critical for obtaining accurate results. In one study, the MPW1PW91 functional with a 6-31G(d,p) basis set was selected after comparing the calculated maximum absorption wavelength (λmax) with experimental data, demonstrating the importance of methodological validation. nih.gov Time-dependent DFT (TD-DFT) is a common extension used to investigate excited states and predict UV-visible absorption spectra. nih.govacs.org
HOMO-LUMO Energy Level Analysis and Band Gap Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties that dictate the electronic behavior of a molecule. nih.govacs.orgnih.gov The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for applications in organic solar cells and transistors. nih.govnih.govrsc.org
Theoretical calculations allow for the precise determination of HOMO and LUMO energy levels. For example, in a study of thieno[3,4-c]pyrrole-4,6-dione-based acceptor molecules, the reference molecule (RW) exhibited a HOMO at -5.86 eV, a LUMO at -3.63 eV, and a band gap of 2.23 eV. nih.govacs.org By modifying the terminal acceptor groups, researchers were able to design new molecules with lower band gaps, ranging from 1.95 to 2.21 eV, which is advantageous for organic solar cell efficiency. nih.gov The electronegativity of the constituent atoms can influence the HOMO and LUMO energy levels, with more electronegative atoms generally leading to lower energy orbitals. nih.govacs.org
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| RW | -5.86 | -3.63 | 2.23 |
| W1 | -5.58 | -3.63 | 1.95 |
| W2 | -5.70 | -3.49 | 2.21 |
| W3 | -5.95 | -3.77 | 2.18 |
| W4 | -5.75 | -3.55 | 2.20 |
| W5 | -5.79 | -3.58 | 2.21 |
| W6 | -5.66 | -3.45 | 2.21 |
| W7 | -5.62 | -3.40 | 2.22 |
This table presents the calculated HOMO, LUMO, and band gap energies for a reference molecule (RW) and several of its thieno[3,4-c]pyrrole-4,6-dione-based derivatives (W1-W7). The data is sourced from a computational study aimed at designing efficient acceptor molecules for organic solar cells. nih.govacs.org
Charge Density Distribution and Molecular Orbital Visualizations
Visualizing molecular orbitals and charge density distributions provides a qualitative understanding of the electronic structure and potential for charge transfer within a molecule. nih.govacs.org The distribution of HOMO and LUMO densities is particularly important for predicting how a molecule will behave in an electronic device.
In many thieno[3,4-c]pyrrole derivatives, the HOMO charge density is often localized on the electron-donating parts of the molecule, while the LUMO density is spread across the electron-accepting regions. acs.org This separation of charge upon excitation is a desirable characteristic for efficient charge transfer in applications like organic photovoltaics. nih.govacs.org Molecular electrostatic potential (MEP) maps are another useful visualization tool, where regions of positive and negative potential are colored, indicating areas susceptible to electrophilic and nucleophilic attack, respectively. nih.govacs.org
Conformational Analysis and Potential Energy Surface Exploration via Molecular Dynamics
While the parent this compound has a relatively rigid fused ring structure, its derivatives can possess flexible side chains. Conformational analysis is therefore crucial to understand the accessible three-dimensional structures and their relative energies. Molecular dynamics (MD) simulations can be used to explore the potential energy surface, providing insights into the molecule's flexibility and the likelihood of adopting specific conformations.
For derivatives with bulky substituents, steric hindrance can lead to deviations from planarity. nih.gov Dihedral angles are a key parameter in assessing planarity. In a series of designed molecules with a thieno[3,4-c]pyrrole-4,6-dione (B1257111) core, the dihedral angles between the donor and terminal acceptor units were found to be close to zero, indicating a high degree of planarity, which is beneficial for charge transport. nih.govacs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the UV-Vis absorption spectra of molecules. nih.govacs.org By comparing the calculated maximum absorption wavelengths (λmax) with experimental data, researchers can validate their computational methodology. nih.gov For example, in one study, the MPW1PW91 functional was chosen because it provided the closest λmax value to the experimental measurement for a reference compound. nih.gov The calculated λmax values for a series of newly designed thieno[3,4-c]pyrrole-4,6-dione derivatives ranged from 672 to 768 nm in the gas phase and 715 to 839 nm in chloroform. acs.org
Reaction Mechanism Elucidation through Transition State Theory and Reaction Pathways
Transition state theory (TST) is a fundamental concept in chemical kinetics that helps to understand and predict the rates of chemical reactions. wikipedia.orgpressbooks.pub By identifying the transition state, which is the highest energy point along the reaction coordinate, chemists can calculate the activation energy and gain insights into the reaction mechanism. pressbooks.pubyoutube.com
For reactions involving this compound and its derivatives, computational methods can be used to map out the entire reaction pathway, including reactants, products, intermediates, and transition states. For example, the Diels-Alder reaction of this compound 2,2-dioxides with alkene dienophiles has been shown to proceed through a sequence of steps, including a cheletropic elimination of sulfur dioxide and a retro-Diels-Alder reaction. capes.gov.br Computational modeling of such complex reaction sequences can provide a detailed understanding of the underlying mechanism.
Aromaticity/Antiaromaticity Assessment of Fused Ring Systems
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated molecules. slideshare.netleah4sci.com Hückel's rule (4n+2 π electrons) is a simple yet powerful guideline for predicting aromaticity in monocyclic systems. leah4sci.com For fused ring systems like thieno[3,4-c]pyrrole, the assessment of aromaticity is more complex.
Molecular Planarity and Conjugation Analysis in Extended Systems
The degree of molecular planarity is a critical determinant of the electronic and photophysical properties of extended π-conjugated systems derived from this compound. In polymers, oligomers, and supramolecular assemblies, a planar backbone facilitates effective π-orbital overlap between adjacent monomer units. This enhanced orbital overlap leads to a more delocalized π-electron system, which is fundamental for efficient intramolecular and intermolecular charge transport. Computational chemistry provides essential tools for predicting and analyzing the planarity and conjugation of these complex molecular architectures.
Quantifying Planarity in Donor-Acceptor Architectures
A significant area of research involves incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) unit as a core acceptor (A1) in donor-acceptor-donor (D-A1-D) or more complex A2-D-A1-D-A2 type molecules designed for organic electronics. nih.govsquarespace.com The inherent rigidity of the TPD unit helps to enforce a coplanar and rigid structure, which is advantageous for creating materials with high charge carrier mobility. researchgate.net
Theoretical studies quantify the planarity of these systems by calculating key geometrical parameters. The dihedral angle between the constituent rings is a primary indicator; values close to 0° signify a high degree of planarity. In a computational study on a series of A2-D-A1-D-A2 molecules with a central TPD unit, the planarity was analyzed by calculating the dihedral angles (Φ) between the central donor and the terminal acceptor groups. nih.gov For a reference molecule (RW), the dihedral angles were found to be exceptionally small (0.007° and 0.006°), confirming a highly planar geometry. nih.gov For a series of seven newly designed molecules (W1-W7), the dihedral angles remained very low, ranging from 0.006° to 0.434°, indicating that the planarity of the core structure was maintained even with different terminal acceptor groups. nih.gov
Further analysis can be performed using metrics such as the Molecular Planarity Parameter (MPP) and the Span of Deviation from the Plane (SDP). Molecules with lower MPP and SDP values are considered more planar, which correlates with higher conjugation. nih.gov
The table below presents the calculated dihedral angles for a reference molecule and seven derivative compounds, illustrating the high degree of planarity achievable in these extended systems.
| Molecule | Dihedral Angle Φ1 (°) | Dihedral Angle Φ2 (°) |
|---|---|---|
| Reference (RW) | 0.007 | 0.006 |
| W1 | 0.007 | 0.006 |
| W2 | 0.007 | 0.006 |
| W3 | 0.007 | 0.006 |
| W4 | 0.007 | 0.006 |
| W5 | 0.434 | 0.434 |
| W6 | 0.007 | 0.006 |
| W7 | 0.007 | 0.006 |
Data sourced from a computational study on A2–D–A1–D–A2 type acceptor molecules. nih.gov
Planarity in Oligomers and Polymers
The principles of planarity and conjugation extend to oligomeric and polymeric systems based on thieno[3,4-c]pyrrole. The electronic properties of these materials are highly sensitive to the conformation of the polymer backbone. nih.gov Computational studies on thiophene-pyrrole oligomers have shown that while some neutral trimers may have larger dihedral angles, the corresponding mono- and dicationic forms are often fully planar. researchgate.net This planarization upon doping is crucial for enhancing conductivity in the charged state.
In TPD-based polymers, strategic selection of co-monomer units and solubilizing side chains is used to optimize planarity and, consequently, device performance. nih.gov For instance, while long, branched alkyl chains are necessary for solubility, they can sometimes disrupt the planarity of the polymer backbone and hinder intermolecular packing. bwise.kr Conversely, polymers designed with highly planar conjugated backbones, such as those combining a diketopyrrolopyrrole unit with thieno[3,2-b]thiophene, exhibit strong intermolecular interactions and achieve high hole mobilities in organic field-effect transistors. researchgate.net The good charge transport properties often observed in TPD-based polymers are attributed to their ability to form relatively planar and rigid backbones, leading to favorable solid-state packing. rsc.org
Supramolecular Assemblies and Macrocycles
The geometry of the thieno[3,4-c]pyrrole monomer unit also dictates the structure of larger, self-assembled systems. In one study, large organometallic macrocycles were synthesized on an Ag(111) surface using 1,3-dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (a TPD derivative) as the precursor. mdpi.com Scanning tunneling microscopy (STM) combined with Density Functional Theory (DFT) simulations revealed the formation of macrocycles containing a specific number of monomer units. The study concluded that an ideal macrocycle would consist of 18 TPD molecules, a structure dictated by the internal angle of approximately 160° between the two C-Br bonds on the thiophene (B33073) unit of the monomer. mdpi.com This demonstrates how the computationally determined geometry of the fundamental building block directly influences the architecture and potential conjugation pathways in extended, nanostructured systems.
The table below summarizes the relationship between structural features and their impact on the planarity and conjugation of extended systems based on thieno[3,4-c]pyrrole derivatives.
| Structural Feature | Effect on Planarity/Conjugation | Example System | Reference |
|---|---|---|---|
| Rigid TPD Core | Promotes coplanar and rigid structures. | A2-D-A1-D-A2 small molecules | nih.govresearchgate.net |
| Branched Alkyl Side Chains | May reduce planarity and intermolecular packing. | TPD-based polymers | bwise.kr |
| Doping (Oxidation) | Can induce planarization of the polymer/oligomer backbone. | Thiophene-pyrrole oligomers | researchgate.net |
| Monomer Bond Angles | Dictates the geometry of large supramolecular structures. | On-surface synthesized macrocycles | mdpi.com |
| Co-monomer Selection | Affects overall backbone planarity and electronic properties. | TPD-based copolymers | nih.gov |
Role As Building Blocks in Advanced Organic Synthesis
Precursors for the Construction of Complex Heterocyclic Scaffolds
The 3,5-Dihydro-1H-thieno[3,4-c]pyrrole core is a valuable starting point for the synthesis of more elaborate heterocyclic architectures. Its derivatives, particularly the oxidized 2,2-dioxides, serve as reactive intermediates in cycloaddition reactions. For instance, the Diels-Alder reaction of this compound 2,2-dioxides with dienophiles like dimethyl acetylenedicarboxylate (B1228247) can yield a variety of novel compounds depending on the reaction conditions and the substituents on the nitrogen atom.
Research has shown that the parent 4H-thieno[3,4-c]pyrrole system can be synthesized from an azide (B81097) precursor through an intramolecular 1,3-dipolar cycloaddition, followed by an acid-catalyzed 1,3-dipolar cycloreversion of a dihydrotriazole (B8588859) intermediate. researchgate.netrsc.org This highly reactive intermediate can be trapped with dienophiles such as N-phenylmaleimide to form complex adducts. researchgate.netrsc.org The versatility of this scaffold is further demonstrated in the synthesis of pyrrolo[3,4-c]quinolinone and pyrrolo[3,4-c]quinolines from the reaction of 2-aminoaryl acrylates with tosylmethyl isocyanide (TosMIC), which involves a [3+2] cycloaddition followed by intramolecular condensation. nih.gov Similarly, fused dihydropyrrolo[3,4-c]coumarin derivatives have been prepared via 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-substituted coumarins. nih.gov
The strategic combination of the thieno[3,4-c]pyrrole backbone with other pharmacophores has led to the creation of novel chimeric molecules with potential applications in medicinal chemistry. mdpi.com For example, combining a dithioloquinolinethione fragment, which is structurally related to the thieno[3,4-c]pyrrole core, with moieties like dioxane or pyrrole (B145914) through condensation has yielded complex hybrid structures. mdpi.com
| Thieno[3,4-c]pyrrole Derivative | Reaction Type | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| This compound 2,2-dioxides | Diels-Alder | 7-Aza-2,3-dimethylenenorbornenes, 1a,3a,6,9-Tetrahydrobenz[g]indoles | squarespace.com |
| 4H-Thieno[3,4-c]pyrrole (in situ) | Diels-Alder | N-phenylmaleimide adducts | researchgate.netrsc.org |
| Related Pyrrole Precursors | [3+2] Cycloaddition/Condensation | Pyrrolo[3,4-c]quinolinones | nih.gov |
| Related Pyrrole Precursors | 1,3-Dipolar Cycloaddition | Dihydropyrrolo[3,4-c]coumarins | nih.gov |
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems
The thieno[3,4-c]pyrrole scaffold is also instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. Its derivatives, particularly the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core, are widely used in the creation of donor-acceptor small molecules and conjugated polymers. squarespace.comrsc.orgnih.gov These materials often feature extended π-conjugated systems, which are characteristic of PAHs.
A common strategy involves the use of robust cross-coupling reactions, such as Stille coupling, to attach donor units like thiophene (B33073) to the TPD acceptor core. squarespace.com Subsequent reactions, like aldol (B89426) condensation, can then be used to add terminal acceptor groups, resulting in complex A2-D-A1-D-A2 structures, where TPD serves as the central acceptor (A1). squarespace.com These reactions build up larger, fused aromatic systems with tailored electronic properties.
Furthermore, related dihydropyrrolo[3,2-b]pyrrole derivatives have been utilized to prepare heteroanalogues of PAHs. For instance, a dibromo-substituted tetraarylpyrrolo[3,2-b]pyrrole can be transformed into a fused derivative through palladium-catalyzed direct arylation, effectively creating a larger polycyclic system.
Strategies for Constructing Macrocycles and Supramolecular Assemblies
The inherent structural features of thieno[3,4-c]pyrrole derivatives make them suitable for the construction of macrocycles and the formation of supramolecular assemblies. frontiersin.org Macrocycles are large cyclic molecules that have attracted interest for their unique host-guest chemistry and potential applications in materials science. frontiersin.org
One notable strategy involves the on-surface synthesis of large organometallic macrocycles. Researchers have successfully used 1,3-dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (a TPD derivative) as a precursor on a silver surface. mdpi.com The precursor molecules self-assemble and react to form well-defined macrocyclic structures, demonstrating a bottom-up approach to constructing complex supramolecular architectures. mdpi.com The size and shape of these macrocycles can be influenced by modifying the precursor, for example, by changing the length of the alkyl chains attached to the core structure. mdpi.com
The ability of the pyrrole nitrogen to be functionalized and the thiophene ring to be substituted provides multiple points for connection, facilitating the design of precursors for macrocyclization reactions in solution as well. While direct examples starting from this compound are specific, the principles derived from related systems are applicable. For example, strain-based molecular design has been used to synthesize thiazole-containing calix mdpi.compyrrole analogues, which are structurally related macrocycles.
Ligand Design in Coordination Chemistry (focus on structural integration, not catalytic performance)
The thieno[3,4-c]pyrrole scaffold can be incorporated into larger molecular frameworks to create ligands for coordination chemistry. The nitrogen and sulfur atoms within the heterocyclic system, as well as appended functional groups, can act as donor sites for metal ions. The rigid nature of the fused ring system helps to pre-organize these donor atoms, which can lead to selective and stable metal complexes.
While research directly on this compound as a ligand is specific, the principles of ligand design are evident in related structures. For instance, macrocyclic analogues like calix squarespace.compyrrole researchgate.netthiazole (B1198619), which contain similar heterocyclic units, have been shown to coordinate with different metal ions in distinct ways. This macrocycle binds a Zn(II) ion in a tridentate fashion, adopting a cone conformation. In contrast, it coordinates to Ag(I) and Pd(II) ions in a bidentate fashion, showcasing how the ligand's structure dictates the coordination geometry.
The synthesis of organometallic macrocycles on surfaces from TPD precursors also falls under this category, where the metal atoms of the surface play a crucial role in templating the formation of the final structure through coordination with the organic molecules. mdpi.com This demonstrates the integration of the thieno[3,4-c]pyrrole-based unit into a larger metal-ligand assembly.
Applications in Functional Materials: Organic Electronics and Photovoltaics
Integration into Conjugated Polymers for Organic Electronic Devices
The incorporation of thieno[3,4-c]pyrrole-based units into conjugated polymers is a key strategy for developing materials with tailored electronic and optical properties for use in organic electronic devices. These polymers often feature a donor-acceptor (D-A) architecture, which is crucial for their function in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Thienopyrrole Derivatives as Electron-Accepting Units in Donor-Acceptor (D-A) Polymers
Thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) is a powerful electron-withdrawing moiety, making it an excellent acceptor unit in D-A conjugated polymers. researchgate.netrsc.org This strong electron-accepting nature is attributed to its symmetric, rigid, and coplanar structure. nycu.edu.tw When copolymerized with various electron-donating units, TPD can effectively lower the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net This modulation of frontier energy levels is a cornerstone of designing high-performance organic electronic materials. osti.gov
The use of TPD as an acceptor has been explored in combination with a variety of donor units, including thiophene (B33073), benzodithiophene (BDT), and carbazole. researchgate.netnycu.edu.twrsc.org For instance, copolymers of TPD and BDT have demonstrated promising photovoltaic properties. nycu.edu.twrsc.org The resulting D-A polymers often exhibit desirable characteristics such as high charge carrier mobility and good stability, making them suitable for applications in both organic solar cells and organic field-effect transistors. researchgate.netnih.gov Research has shown that TPD-based copolymers can achieve power conversion efficiencies (PCEs) exceeding 9% and hole mobilities as high as 1.0 cm²/Vs. researchgate.netrsc.org
Design Principles for Modulating Electronic and Optoelectronic Characteristics
The electronic and optoelectronic properties of TPD-based D-A polymers can be finely tuned through several design strategies. One key principle is the selection of the donor unit. The strength of the electron-donating monomer directly influences the HOMO level of the resulting polymer; a stronger donor leads to a higher HOMO level, while the LUMO level remains relatively unchanged. osti.gov This principle allows for the targeted engineering of the polymer's band gap and energy levels to match the requirements of specific device applications. osti.gov
Another important design consideration is the introduction of π-bridges between the donor and acceptor units. For example, incorporating a 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge in TPD-based polymers has been shown to promote well-ordered inter-chain orientation, leading to improved device performance. rsc.org The nature of the aromatic linker between acceptor motifs in acceptor1-acceptor2 copolymers also plays a crucial role. Varying the linker between electron-rich units like thiophene and electron-deficient units like thiazole (B1198619) or pyridine (B92270) can significantly impact the polymer's electron affinity and mobility. researchgate.netosti.gov For instance, the use of electron-deficient linkers has been shown to facilitate high electron mobilities in OFETs. researchgate.netosti.gov
Furthermore, the substitution on the TPD unit itself provides another avenue for property modulation. Attaching different alkyl side chains to the nitrogen atom of the pyrrole (B145914) ring can influence the polymer's solubility, processability, and solid-state packing, all of which are critical for device performance. nih.gov For example, the use of an ε-branched alkyl side chain on the TPD unit has been shown to be beneficial for achieving high PCE in organic solar cells. rsc.org
Small Molecule Organic Semiconductors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
Beyond their use in polymers, thienopyrrole derivatives have also been successfully employed as the core of small molecule organic semiconductors. These materials are advantageous due to their well-defined molecular structures and high purity. squarespace.com
In the context of OFETs, small molecules based on thieno[3,2-b]pyrrole as a donor unit and benzo[c] rsc.orgosti.govnih.govthiadiazole as an acceptor unit have been synthesized and studied. acs.org The performance of these materials is sensitive to their molecular geometry, with backbone curvature playing a significant role in charge carrier mobility. acs.org For instance, a more linear molecular structure was found to exhibit higher charge carrier mobility compared to a more bent structure. acs.org Thieno[3,4-c]pyrrole-4,6-dione (TPD) has also been incorporated into A2–D–A1–D–A2 type small molecules, where it acts as the central acceptor (A1). squarespace.com These materials have shown potential as n-type organic semiconductors. squarespace.com
In the field of OLEDs, thienopyrroledione (TPD) derivatives have been utilized as emitting materials. researchgate.netnih.govmdpi.com Devices fabricated with TPD-based emitters have demonstrated competitive performance, with luminances reaching up to 1729 cd/m² and external quantum efficiencies (EQE) of 1.5%. researchgate.netnih.govmdpi.com The quadrupolar structure of some TPD derivatives contributes to their emissive properties. mdpi.com
Photovoltaic Applications: Role in Charge Transfer and Exciton (B1674681) Dissociation Mechanisms
The unique electronic structure of 3,5-Dihydro-1H-thieno[3,4-c]pyrrole derivatives makes them highly suitable for photovoltaic applications, where efficient charge transfer and exciton dissociation are paramount for high device performance.
Structural Modifications for Tunable Electronic Properties in Solar Cell Active Layers
The performance of organic solar cells is intimately linked to the electronic properties of the donor and acceptor materials in the active layer. Structural modifications of thienopyrrole-based molecules provide a powerful tool for tuning these properties. For instance, in A2–D–A1–D–A2-type non-fullerene acceptors with a thieno[3,4-c]pyrrole-4,6-dione (TPD) core, modifying the terminal acceptor (A2) groups can significantly alter the molecule's band gap and light absorption characteristics. nih.gov This approach has led to the design of molecules with lower band gaps and broader absorption spectra compared to reference compounds, which is beneficial for harvesting more solar photons. nih.gov
The planarity of the molecular structure is another critical factor. Molecules with a more planar geometry, indicated by small dihedral angles between constituent units, tend to have better intermolecular interactions and charge transport properties. nih.gov Furthermore, the introduction of specific atoms, such as fluorine, into the terminal acceptor groups can lead to a more pronounced reduction in the band gap due to their strong electron-withdrawing nature. nih.gov
The strategic placement of alkyl side chains on the TPD unit is also crucial for optimizing the morphology of the active layer. researchgate.net For example, copolymers with substituted thiophene spacers where the alkyl chains face the TPD unit have shown enhanced morphology and higher power conversion efficiencies in solar cells. researchgate.net
Molecular Engineering of Thienopyrrole-Based Acceptor Systems
Molecular engineering of thienopyrrole-based acceptor systems is a key strategy for developing high-performance non-fullerene acceptors (NFAs) for organic solar cells. By rationally designing the molecular structure, it is possible to fine-tune the optoelectronic properties and photovoltaic performance.
One approach involves expanding the core of the acceptor molecule. For example, creating a heptacyclic SN-heteroacene core by expanding a benzo[1,2-b:4,5-b′]dithiophene unit with a thienopyrrole ring enhances the intramolecular charge transfer effect. cjps.org This leads to a narrower optical band gap and near-infrared absorption, resulting in a higher short-circuit current density in the solar cell. cjps.org
Another strategy is the development of A2–D–A1–D–A2 type acceptor molecules, where a central TPD acceptor core (A1) is flanked by donor units (D) and terminal acceptors (A2). acs.org By systematically modifying the terminal acceptor groups, researchers can tune the HOMO and LUMO energy levels of the molecule. acs.org This allows for the optimization of the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. acs.org Computational studies using density functional theory (DFT) are often employed to predict the electronic properties of these designed molecules and guide synthetic efforts. acs.org
The development of heteroheptacene-based acceptors using a thieno[3,2-b]pyrrole synthetic unit has also shown great promise. nih.gov By varying the number and position of the pyrrole ring in the central core, it is possible to significantly increase the HOMO/LUMO energy levels and reduce the optical band gap. nih.gov This leads to higher open-circuit voltages and lower energy losses in the resulting solar cells, with devices achieving impressive power conversion efficiencies. nih.gov
Synthesis and Characteristics of Substituted Thienopyrrole Derivatives and Analogs
Systematics of Substituent Effects on Electronic and Steric Properties
The electronic and steric characteristics of 3,5-dihydro-1H-thieno[3,4-c]pyrrole derivatives are highly sensitive to the nature of the substituents attached to the core. These modifications directly influence the frontier molecular orbital (HOMO and LUMO) energy levels, the bandgap, and the solid-state packing of the molecules, which in turn dictate their performance in electronic devices.
A significant body of research has focused on the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) unit, which acts as an electron-withdrawing moiety. The introduction of various donor units to the TPD core allows for the creation of donor-acceptor (D-A) type molecules with tailored electronic properties. For instance, the incorporation of triphenylamine (B166846) as a donor fragment results in molecules with a distinct donor-acceptor architecture. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting and understanding these substituent effects. For a series of newly designed 2,5-di(2-thienyl) pyrrole (B145914) derivatives, substitutions with groups like -CH3, -NH2, -OH, -OCH3, -Cl, and -NO2 have been shown to systematically alter the HOMO and LUMO energy levels. nih.gov The electron-donating or electron-withdrawing nature of the substituent directly correlates with changes in the electronic bandgap and charge carrier mobility. nih.govresearchgate.net For example, strong electron-withdrawing groups tend to lower both HOMO and LUMO levels, which can be advantageous for stability and for matching energy levels with other materials in a device. nih.gov
In the context of A2–D–A1–D–A2 type molecules, where TPD serves as the central acceptor (A1), the choice of terminal acceptor groups (A2) significantly impacts the optoelectronic properties. The use of potent electron-withdrawing terminal acceptors can induce a red-shift in absorption spectra, reduce the bandgap, and facilitate intramolecular charge transfer. squarespace.com
The steric hindrance introduced by bulky substituents can also play a crucial role. While bulky groups can enhance solubility, they can also disrupt the planarity of the molecule, which may affect intermolecular π-π stacking and, consequently, charge transport. squarespace.com However, in some cases, twisted molecular structures have been found to exhibit strong crystallinity, leading to the formation of large crystalline domains. researchgate.net
The following table summarizes the impact of different substituents on the key electronic properties of thienopyrrole derivatives based on computational and experimental data.
| Substituent/Modification | Effect on HOMO Level | Effect on LUMO Level | Effect on Bandgap | Reference |
| Electron-donating groups | Increases | Increases | Generally decreases | nih.gov |
| Electron-withdrawing groups | Decreases | Decreases | Varies | nih.govsquarespace.com |
| Increased conjugation length | Increases HOMO, Decreases LUMO | Decreases | Decreases | nih.gov |
| Fluorination | Decreases | Decreases | Varies | nih.gov |
Isomeric Forms and their Synthetic Routes
The thienopyrrole system can exist in several isomeric forms depending on the fusion points of the thiophene (B33073) and pyrrole rings. The main isomers include thieno[3,4-c]pyrrole, thieno[3,2-b]pyrrole, and thieno[2,3-b]pyrrole. Each isomer possesses distinct electronic and structural properties, making the selective synthesis of a particular isomer a key challenge and an area of active research.
Thieno[3,4-c]pyrrole: The synthesis of the parent 4H-thieno[3,4-c]pyrrole has been achieved through an intramolecular 1,3-dipolar cycloaddition of an azide (B81097), followed by an acid-catalyzed 1,3-dipolar cycloreversion of the dihydrotriazole (B8588859) intermediate. researchgate.net The more commonly used derivative, thieno[3,4-c]pyrrole-4,6-dione (TPD), is typically synthesized via a condensation reaction of thiophene-3,4-dicarboxylic acid with an amine in the presence of a dehydrating agent like acetic anhydride. squarespace.comresearchgate.net This method allows for the facile introduction of various substituents on the nitrogen atom.
Thieno[3,2-b]pyrrole: A modular synthesis approach has been developed for creating densely functionalized thieno[3,2-b]pyrroles. This often involves the construction of a substituted thiophene ring followed by the annulation of the pyrrole ring. wikipedia.org For instance, rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes provides an efficient route to 4-acetylthieno[3,2-b]pyrrole derivatives. nii.ac.jp
Thieno[2,3-b]pyrrole: The synthesis of the thieno[2,3-b]pyrrole core can also be achieved through modular strategies. One reported method involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters. wikipedia.org
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. The table below provides a comparative overview of the synthetic approaches for these isomers.
| Isomer | General Synthetic Strategy | Key Starting Materials | Reference |
| Thieno[3,4-c]pyrrole | Intramolecular cycloaddition/cycloreversion | Azide-functionalized thiophene | researchgate.net |
| Thieno[3,4-c]pyrrole-4,6-dione | Condensation | Thiophene-3,4-dicarboxylic acid, Amine | squarespace.comresearchgate.net |
| Thieno[3,2-b]pyrrole | Rhodium-catalyzed annulation | (Acetylamino)thiophene, Alkyne | nii.ac.jp |
| Thieno[2,3-b]pyrrole | Cyclocondensation | Substituted pyrrole, Thioglycolate | wikipedia.org |
Chiral Derivatives and Enantioselective Synthetic Approaches
The introduction of chirality into the thieno[3,4-c]pyrrole scaffold can lead to materials with unique chiroptical properties and the potential for creating ordered, helical supramolecular structures. However, the enantioselective synthesis of chiral this compound derivatives remains a developing area of research.
One approach to inducing chirality is through the attachment of chiral side chains to the nitrogen atom of the pyrrole ring. For instance, a family of chiral oligothiophenes based on a 1,4-diketo-3,6-diarylpyrrolo[3,4-c]pyrrole (DPP) core has been synthesized with (S)-3,7-dimethyl-1-octyl chains on the lactam moieties. nih.gov The aggregation behavior of these chiral molecules in solution and in thin films is influenced by the length of the conjugated thiophene units, affecting the helicity of the resulting aggregates. nih.gov
Another potential source of chirality in highly substituted, sterically hindered thienopyrrole systems is atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. wikipedia.org While this phenomenon is well-documented in biaryl compounds, its exploration in heterocyclic systems like thienopyrroles is less common. For atropisomerism to be observed, the rotational barrier around a bond must be high enough to allow for the isolation of individual rotamers. This can be achieved by introducing bulky substituents that sterically hinder free rotation. In the context of thieno[3,4-c]pyrrole derivatives, bulky groups at the 1- and 3-positions of the thiophene ring or on the nitrogen atom of the pyrrole ring could potentially lead to stable atropisomers.
Currently, specific methodologies for the enantioselective synthesis of the core this compound skeleton are not widely reported in the literature. Much of the research on enantioselective synthesis in related heterocyclic compounds has focused on systems like bromopyrrole alkaloids, often employing organocatalytic aza-Michael additions as the key enantioselective step. nih.gov The development of analogous enantioselective catalytic methods for the thieno[3,4-c]pyrrole system would be a significant advancement in the field.
Structure-Property Relationships through Molecular Design (emphasis on theoretical predictions and design strategies)
The design of novel this compound derivatives with targeted properties is heavily reliant on establishing clear structure-property relationships. Molecular design strategies are increasingly guided by theoretical predictions, primarily using DFT calculations, which can forecast the electronic and optical properties of yet-to-be-synthesized molecules.
A prominent design strategy involves the creation of donor-acceptor-donor (D-A-D) or A2-D-A1-D-A2 type molecules, where the thieno[3,4-c]pyrrole-4,6-dione (TPD) unit often serves as the central acceptor (A1). squarespace.comresearchgate.net By systematically varying the donor (D) and terminal acceptor (A2) units, researchers can fine-tune the HOMO/LUMO energy levels, bandgap, and absorption spectrum of the resulting material.
Theoretical modeling plays a crucial role in this process by:
Predicting Electronic Properties: Calculating HOMO/LUMO energies and the resulting bandgap to estimate the potential performance in electronic devices. squarespace.com
Simulating Absorption Spectra: Predicting the absorption wavelengths (λmax) to ensure efficient light harvesting in solar cell applications. squarespace.com
Analyzing Molecular Geometry: Determining the planarity of the molecule, as a more planar structure can enhance π-conjugation and improve charge transport. squarespace.com
Investigating Charge Distribution: Mapping the electron density in the HOMO and LUMO to understand charge separation and transport pathways. squarespace.com
For example, in the design of A2-D-A1-D-A2 molecules, DFT calculations can predict how different terminal acceptors will affect the bandgap. This allows for the in silico screening of numerous candidate molecules before committing to their synthesis. squarespace.com
The following table showcases designed thienopyrrole-based molecules and their theoretically predicted properties, illustrating the power of molecular design.
| Molecular Structure Type | Design Strategy | Predicted Outcome | Reference |
| A2-D-A1(TPD)-D-A2 | Variation of terminal acceptors (A2) | Lower bandgap, red-shifted absorption, improved charge transfer | squarespace.com |
| D-A(TPD)-D | Modification of the TPD core | Altered solid-state packing and crystallinity | researchgate.net |
| TPD-based Polymers | Introduction of different co-monomers | Tuned HOMO/LUMO levels and bandgaps | nih.gov |
These predictive capabilities accelerate the discovery of new materials with optimized properties for specific applications, reducing the trial-and-error nature of traditional chemical synthesis.
Future Research Directions and Emerging Paradigms
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 3,5-Dihydro-1H-thieno[3,4-c]pyrrole and its analogs is a cornerstone for future research. Current methods, while effective, often present challenges that future work should aim to overcome.
Key areas for future investigation include:
Catalytic Approaches: Exploring novel catalysts, including those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions, improved yields, and enhanced selectivity. The application of visible-light photocatalysis, for instance, holds the promise of developing new, more sustainable synthetic protocols. researchgate.net
Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple bonds in a single operation will significantly improve efficiency and reduce waste. Such strategies would streamline the synthesis of complex thienopyrrole derivatives. researchgate.net
Flow Chemistry: The implementation of continuous flow technologies can offer precise control over reaction parameters, leading to higher reproducibility, scalability, and safety, particularly for reactions involving hazardous intermediates or reagents.
Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic routes could provide highly selective and sustainable methods for producing enantiomerically pure thienopyrrole derivatives.
A significant focus will be on improving the atom economy of synthetic transformations, a core principle of green chemistry. This involves designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.
Advanced Computational Design for Predictive Materials Science
Computational chemistry and materials science are poised to play a pivotal role in accelerating the discovery and design of novel materials based on the this compound framework.
Future research in this area will likely focus on:
Predictive Modeling: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to predict the electronic, optical, and mechanical properties of new thienopyrrole-based materials before their synthesis. This will enable the rational design of materials with tailored functionalities.
High-Throughput Screening: Developing and applying computational workflows to screen large virtual libraries of thienopyrrole derivatives for specific applications, such as organic electronics or sensing.
Understanding Structure-Property Relationships: Employing molecular dynamics simulations and other computational tools to gain a deeper understanding of how the molecular structure and intermolecular interactions of thienopyrrole-based materials influence their macroscopic properties. This knowledge is crucial for optimizing material performance.
Mechanism Elucidation: Using computational methods to investigate the mechanisms of reactions involving thienopyrroles, which can guide the development of new and more efficient synthetic strategies.
The synergy between computational prediction and experimental validation will be crucial for the rapid advancement of thienopyrrole-based materials.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Unlocking new reactivity patterns of the this compound core is essential for expanding its synthetic utility and accessing novel molecular architectures.
Future explorations should include:
C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds of the thienopyrrole ring system. This would provide a more atom-economical and efficient way to introduce new functional groups compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Ring-Opening and Ring-Expansion Reactions: Investigating reactions that lead to the selective opening or expansion of the thiophene (B33073) or pyrrole (B145914) rings. This could provide access to new classes of heterocyclic compounds that are not easily accessible through other means.
Photochemical and Electrochemical Reactions: Exploring the use of light or electricity to induce novel transformations of thienopyrroles. These methods can often provide access to unique reactive intermediates and reaction pathways.
Diels-Alder and Cycloaddition Reactions: Further investigating the Diels-Alder reactivity of oxidized derivatives, such as this compound 2,2-dioxides, with a wider range of dienophiles to create complex polycyclic structures. researchgate.netacs.orgacs.orgresearchgate.netacs.orgresearchgate.netacs.org The intramolecular Diels-Alder reaction of N-substituted derivatives is also a promising route to tricyclic azanorbornane frameworks. researchgate.netresearchgate.net
Integration into Next-Generation Functional Materials beyond Current Applications
While this compound derivatives have shown promise in areas like organic electronics, future research should aim to integrate this versatile scaffold into a broader range of advanced functional materials.
Potential new application areas include:
Bioelectronics and Biosensors: Developing biocompatible and functional thienopyrrole-based materials for applications in medical diagnostics, wearable health monitoring devices, and neural interfaces.
Energy Storage and Conversion: Designing and synthesizing novel thienopyrrole-containing polymers and small molecules for use in organic solar cells, batteries, and supercapacitors. The inherent electronic properties of the thienopyrrole core make it an attractive building block for these applications.
Smart Materials: Creating stimuli-responsive materials that change their properties (e.g., color, fluorescence, conductivity) in response to external triggers such as light, heat, pH, or the presence of specific analytes.
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): Utilizing thienopyrrole derivatives as building blocks for the construction of highly ordered, porous materials with applications in gas storage, separation, and catalysis.
The unique combination of electronic properties, structural rigidity, and potential for functionalization makes this compound an exciting candidate for these and other emerging technologies.
Interdisciplinary Research Opportunities in Advanced Organic Chemistry and Materials Science
The full potential of this compound can only be realized through strong collaborations between different scientific disciplines.
Future research will benefit from:
Collaboration between Synthetic Chemists and Materials Scientists: Synthetic chemists can provide novel thienopyrrole derivatives with tailored properties, while materials scientists can characterize their performance in various devices and applications.
Partnerships with Physicists and Engineers: These collaborations will be crucial for understanding the fundamental physical principles governing the behavior of thienopyrrole-based materials and for designing and fabricating advanced electronic and optical devices.
Integration with Biology and Medicine: Working with biologists and medical researchers can open up new avenues for the application of thienopyrrole derivatives in areas such as drug delivery, bioimaging, and tissue engineering.
By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries and technological innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
